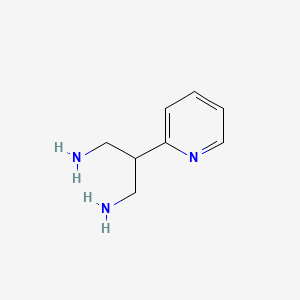

2-(Pyridin-2-yl)propane-1,3-diamine

Description

Structure

3D Structure

Properties

CAS No. |

77046-17-4 |

|---|---|

Molecular Formula |

C8H13N3 |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

2-pyridin-2-ylpropane-1,3-diamine |

InChI |

InChI=1S/C8H13N3/c9-5-7(6-10)8-3-1-2-4-11-8/h1-4,7H,5-6,9-10H2 |

InChI Key |

MJZDBQHWOSMTDT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(CN)CN |

Origin of Product |

United States |

Synthetic Methodologies for 2 Pyridin 2 Yl Propane 1,3 Diamine and Analogues

Direct Synthesis Approaches

Direct methods for the synthesis of 2-(pyridin-2-yl)propane-1,3-diamine and its substituted variants often involve the formation of the crucial carbon-nitrogen bonds on a pre-existing pyridyl scaffold. These approaches include reductive amination and direct amination reactions, which offer efficient routes to the target diamine.

Reductive Amination Protocols for Pyridin-2-ylpropane-1,3-diamines

Reductive amination is a powerful and widely used method for the synthesis of amines. harvard.edursc.org In the context of producing this compound, this would typically involve the reduction of a precursor containing imine or nitrile functionalities. A plausible synthetic route commences with a pyridyl-substituted dinitrile, such as 2-(pyridin-2-yl)malononitrile. The catalytic hydrogenation of such dinitriles is a known method for producing diamines. researchgate.net The general transformation involves the reduction of the two nitrile groups to primary amine groups, yielding the desired propane-1,3-diamine backbone attached to the pyridine (B92270) ring.

While a specific documented procedure for the reductive amination of 2-(pyridin-2-yl)malononitrile to this compound is not extensively reported in readily available literature, the principles of nitrile reduction are well-established. Catalytic systems for this transformation typically employ transition metals such as nickel, palladium, or cobalt, often supported on materials like carbon or silica. researchgate.net The reaction is carried out under a hydrogen atmosphere.

A related and more recently developed strategy involves the sequential amidination of nitriles followed by reduction. This two-step, one-pot procedure can be highly chemoselective for the synthesis of linear polyamines.

Direct Amination Reactions for Substituted Pyridin-2-ylpropane-1,3-diamines

The direct introduction of an amino group onto a pyridine ring is a classic transformation in heterocyclic chemistry, with the Chichibabin reaction being a prominent example. wikipedia.orgwikipedia.org This reaction traditionally uses sodium amide to introduce an amino group at the 2-position of pyridine. wikipedia.org More recent modifications have expanded the scope of this reaction to include primary alkylamines.

A significant development for the synthesis of the title compound's analogues is the double amination of 1,3-propanediamine with pyridine. ntu.edu.sg This reaction, mediated by a sodium hydride-iodide composite, allows for the direct formation of a bis(pyridin-2-yl) derivative of 1,3-propanediamine in good yield. ntu.edu.sg

| Reactants | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pyridine, 1,3-Propanediamine | NaH, LiI | THF, 85°C | N,N'-di(pyridin-2-yl)propane-1,3-diamine | 79% | ntu.edu.sg |

This methodology provides a direct route to symmetrically substituted propane-1,3-diamine derivatives where both nitrogen atoms are attached to a pyridine ring. The reaction proceeds under relatively mild conditions and offers high efficiency. ntu.edu.sg Factors influencing the Chichibabin reaction include the basicity of the heterocyclic substrate and the nature of any substituents present. wikipedia.org

Synthesis of Schiff Base Derivatives Incorporating the Propane-1,3-diamine Backbone

Schiff base condensation is a robust and versatile reaction for the synthesis of imine-containing ligands. This approach is widely used to prepare derivatives of this compound by reacting the diamine with various 2-pyridyl ketones and aldehydes.

Condensation Reactions with 2-Pyridyl Ketones (e.g., N,N'-bis-(pyridin-2-yl-benziliden)-propan-1,3-diamine, N,N'-bis-[1-(pyridin-2-yl)-etiliden]-propan-1,3-diamine)

The reaction of 1,3-diaminopropane (B46017) with 2-pyridyl ketones, such as 2-acetylpyridine (B122185) and 2-benzoylpyridine, leads to the formation of tetradentate Schiff base ligands. These reactions are typically carried out by refluxing the reactants in an appropriate solvent, such as methanol (B129727) or ethanol.

A notable example is the synthesis of {N,N′-Bis[1-(pyridin-2-yl)ethylidene]propane-1,3-diamine}(thiocyanato-κN)copper(II) tetrafluoridoborate, where the Schiff base ligand is formed in situ by the reaction of 2-acetylpyridine and propane-1,3-diamine in the presence of copper(II) acetate (B1210297). researchgate.net Similarly, the condensation of 2-acetylpyridine with other amines, like 2-aminopyridine, has been reported to proceed efficiently. scielo.org.mx

The condensation of 2-acetylpyridine with benzaldehydes has also been studied, leading to various condensation products, including those with a cyclohexanol (B46403) core. rsc.org While not a direct synthesis of the target Schiff base, these studies provide insight into the reactivity of 2-acetylpyridine in condensation reactions. ichem.mdresearchgate.netlabflow.com

| Ketone | Amine | Product | Reference |

|---|---|---|---|

| 2-Acetylpyridine | Propane-1,3-diamine | N,N′-Bis[1-(pyridin-2-yl)ethylidene]propane-1,3-diamine | researchgate.net |

| 2-Benzoylpyridine | 2-Aminopyrimidine | 1-Phenyl-1-(pyridin-2-yl)-N-(pyrimidin-2-yl)methanimine | researchgate.net |

Condensation Reactions with 2-Pyridyl Aldehydes

The condensation of 2-pyridinecarboxaldehyde (B72084) with 1,3-diaminopropane is a straightforward and common method for the synthesis of the corresponding bis(imine) Schiff base ligand, N,N′-bis(pyridin-2-ylmethylene)propane-1,3-diamine. This reaction is typically performed by mixing the aldehyde and diamine in a suitable solvent, often with gentle heating.

The resulting Schiff base is a versatile ligand that can coordinate to a variety of metal ions. The formation of such Schiff bases and their metal complexes has been extensively studied. For instance, palladium(II) complexes of Schiff bases derived from the condensation of various aldehydes, including pyrrole-2-carboxaldehyde, with 1,3-diaminopropane have been synthesized and characterized.

| Aldehyde | Amine | Product | Reference |

|---|---|---|---|

| 2-Pyridinecarboxaldehyde | 1,3-Diaminopropane | N,N′-Bis(pyridin-2-ylmethylene)propane-1,3-diamine | chemspider.com |

| Pyrrole-2-carboxaldehyde | 1,3-Diaminopropane | N,N'-Bis[(1H-pyrrol-2-yl)methylene]propane-1,3-diamine | nih.gov |

Preparation of N1-(1-(pyridin-2-yl)ethylidene)propane-1,3-diamine Ligands

The synthesis of Schiff base ligands, such as N,N′-bis[1-(pyridin-2-yl)ethylidene]propane-1,3-diamine, is a well-established method. These ligands are often prepared through the condensation reaction of a substituted propane-1,3-diamine with a suitable ketone or aldehyde. For instance, the reaction of 1,3-diaminopropane with 2-acetylpyridine can yield the corresponding Schiff base. These tetradentate ligands are valuable in coordination chemistry, readily forming complexes with various metal ions.

In a specific example, the copper(II) complex, {N,N′-Bis[1-(2-pyridyl)ethylidene]propane-1,2-diamine}bis(thiocyanato-κN)nickel(II), showcases the coordination potential of such ligands. nih.govresearchgate.net The crystal structure reveals a five-coordinated copper(II) ion in a square-pyramidal geometry, bound to the four nitrogen atoms of the Schiff base and one nitrogen from a thiocyanate (B1210189) ligand. nih.gov Similarly, nickel(II) complexes with related Schiff base ligands derived from 1,2-diaminopropane (B80664) have been synthesized and characterized, demonstrating an octahedral geometry. researchgate.net

Derivatization Strategies for this compound Scaffold

The versatility of the this compound scaffold allows for extensive derivatization, leading to a wide array of analogs with tailored properties.

Synthesis of Triazole-Based Derivatives (e.g., 2-(4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl)propane-1,3-diamine)

Triazole rings are significant heterocyclic motifs often incorporated into molecules to enhance their biological activity and chemical properties. researchgate.net The synthesis of triazole derivatives can be achieved through various methods, including the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". mdpi.com This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.

For instance, a synthetic pathway to a pyridyl-substituted triazole could involve the reaction of a terminal alkyne bearing a pyridine group with an azido-functionalized propane-1,3-diamine backbone. The resulting triazole-linked diamine would combine the coordination properties of the pyridine and diamine moieties with the unique electronic and steric characteristics of the triazole ring. Multi-step syntheses have been developed to produce various pyridyl-substituted thiazolyl triazole derivatives. usp.brscielo.br

Methylated Analogues (e.g., N1-(4-methylpyridin-2-yl)propane-1,3-diamine, 2-Methyl-2-(pyridin-2-yl)propane-1,3-diamine)

Methylation of the pyridine ring or the propane (B168953) backbone can significantly influence the steric and electronic properties of the ligand. The synthesis of N1-(4-methylpyridin-2-yl)propane-1,3-diamine could be approached by reacting 2-chloro-4-methylpyridine (B103993) with propane-1,3-diamine.

The synthesis of 2-methyl-2-(pyridin-2-yl)propane-1,3-diamine (B12580802) presents a different synthetic challenge, likely requiring a multi-step approach. One possible route could involve the catalytic amination of 2-amino-2-methyl-1-propanol (B13486) to generate 2-methyl-1,2-propanediamine, followed by subsequent functionalization with a pyridine group. google.com Another method involves the condensation of 2-methyl-2-(pyridin-2-yl)propane-1,3-diamine with formaldehyde (B43269) to produce hexahydropyrimidine (B1621009) derivatives. researchgate.net

Tetrakis(pyridin-2-ylmethyl) Derivatives

N,N,N′,N′-tetrakis(2-pyridylmethyl)-1,3-propanediamine (tptn) is a hexadentate ligand that can be synthesized by the reaction of 1,3-diaminopropane with 2-pyridylmethyl chloride. nih.gov This class of ligands has been extensively studied for its ability to form stable complexes with a variety of transition metals, including rhodium(III), ruthenium(II), and palladium(II). nih.gov For example, the reaction of bis(acetylacetonato)palladium(II) with tptn yields a complex where the ligand is tetradentate, leaving two pyridyl arms uncoordinated. nih.gov

Cyclic Derivatives (e.g., 2,2-di(pyridin-2-yl)hexahydropyrimidine from 1,3-propanediamine)

The reaction of 1,3-diamines with ketones or aldehydes is a classic method for synthesizing hexahydropyrimidines. researchgate.netnajah.edu For example, the one-pot condensation of 2,2-dimethylpropane-1,3-diamine with di(pyridin-2-yl)methanone in dichloromethane (B109758) at room temperature yields 5,5-dimethyl-2,2-di(pyridin-2-yl)hexahydropyrimidine. researchgate.netnajah.edu This straightforward procedure provides good yields of the cyclic product. najah.edu These cyclic derivatives are of interest due to their presence in various bioactive compounds and their utility as polydentate nitrogen donor ligands in coordination chemistry. najah.edu

Functionalization of N′-(pyridin-2-yl)propane-1,3-diamine with Macrocyclic Compounds (e.g., β-Cyclodextrin)

Macrocyclic compounds like β-cyclodextrin can be functionalized with N′-(pyridin-2-yl)propane-1,3-diamine to create novel supramolecular structures. A water-soluble palladium(II) complex of N′-(pyridin-2-yl)propane-1,3-diamine modified β-cyclodextrin has been synthesized and characterized. figshare.com This functionalization involves modifying the β-cyclodextrin with the diamine ligand, followed by complexation with a palladium(II) salt. figshare.com The resulting complex has shown utility as a homogeneous catalyst in transfer hydrogenation reactions. figshare.com

Data Tables

Table 1: Investigated Derivatives of this compound and their Synthetic Approaches

| Derivative Name | Synthetic Precursors | Reaction Type | Reference |

| N1-(1-(pyridin-2-yl)ethylidene)propane-1,3-diamine | 1,3-diaminopropane, 2-acetylpyridine | Schiff base condensation | researchgate.net |

| 2-(4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl)propane-1,3-diamine | Pyridyl-alkyne, Azido-propane-1,3-diamine | Cycloaddition | mdpi.com |

| N1-(4-methylpyridin-2-yl)propane-1,3-diamine | 2-chloro-4-methylpyridine, propane-1,3-diamine | Nucleophilic substitution | N/A |

| 2-Methyl-2-(pyridin-2-yl)propane-1,3-diamine | 2-methyl-1,2-propanediamine, Pyridine derivative | Multi-step synthesis | google.com |

| N,N,N′,N′-tetrakis(2-pyridylmethyl)-1,3-propanediamine (tptn) | 1,3-diaminopropane, 2-pyridylmethyl chloride | Alkylation | nih.gov |

| 2,2-di(pyridin-2-yl)hexahydropyrimidine | 1,3-propanediamine, di(pyridin-2-yl)methanone | Condensation | researchgate.netnajah.edu |

| N′-(pyridin-2-yl)propane-1,3-diamine-modified β-Cyclodextrin | N′-(pyridin-2-yl)propane-1,3-diamine, Modified β-Cyclodextrin | Multi-step functionalization | figshare.com |

Coordination Chemistry of 2 Pyridin 2 Yl Propane 1,3 Diamine Based Ligands

Complexation with Transition Metal Ions

The reaction of N,N-dialkyl-N′-(pyridin-2-yl)-ureas with copper(II) chloride yields novel Cu(II) complexes. mdpi.com These reactions are typically carried out by adding a solution of the urea (B33335) derivative in methanol (B129727) to a solution of copper(II) chloride pentahydrate in isopropanol. mdpi.com The resulting solution is slowly evaporated to precipitate the target Cu(II) complex. mdpi.com Structural analysis reveals that these complexes often exhibit a distorted square pyramidal or trigonal bipyramidal geometry. researchgate.net The ligand can coordinate to the copper(II) center through the pyridine (B92270) nitrogen and one of the diamine nitrogens, acting as a bidentate N,N-donor. In some instances, the primary amino group of a pendant arm can also coordinate to the metal center. rsc.org

The electronic spectra of these copper(II) complexes in DMSO show characteristic d-d transitions. nih.gov Magnetic moment measurements at room temperature typically indicate a paramagnetic character, consistent with a mononuclear copper(II) center with one unpaired electron. nih.govias.ac.in

Table 1: Selected Copper(II) Complex Synthesis and Characterization

| Complex | Starting Materials | Geometry | Magnetic Moment (μeff, B.M.) |

| [CuL₂Cl]⁺[Cl]⁻ | N,N-dialkyl-N′-(pyridin-2-yl)-urea, CuCl₂·5H₂O | Not specified | Not specified |

| [Cu(L)(Cl)(H₂O)] | (1-[(3-methyl-pyridine-2-ylimino)-methyl]-naphthalen-2-ol), CuCl₂ | Distorted trigonal bipyramidal | 1.74 |

| [Cu(L)(Br)(H₂O)] | (1-[(3-methyl-pyridine-2-ylimino)-methyl]-naphthalen-2-ol), CuBr₂ | Distorted trigonal bipyramidal | 1.72 |

Data compiled from various studies. mdpi.comnih.gov

Complexes of cobalt(II) and nickel(II) with pyridine-diamine ligands have been synthesized and characterized. For instance, the reaction of 2-acetylpyridine (B122185) with cobalt(II) nitrate (B79036) or nickel(II) nitrate in the presence of water results in the formation of mononuclear complexes, Co(2-Acpy)₂(H₂O)₂₂ and Ni(2-Acpy)₂(H₂O)₂₂ respectively. researchgate.net In these complexes, the 2-acetylpyridine ligand acts as a bidentate N,O-donor, and the metal ions are six-coordinate with a slightly distorted octahedral geometry. researchgate.net

In other systems, such as those involving the condensation product of pyrrole-2-carboxaldehyde and 1,3-diaminopropane (B46017), the resulting tetradentate Schiff base ligand coordinates to Ni(II) to form a monomeric complex with a tetrahedrally distorted square-planar N₄ environment. researchgate.net The synthesis of Ni(II) complexes with pyridine can also be achieved by reacting pyridine with nickel chloride hexahydrate in an anhydrous solvent. jscimedcentral.com Dimeric complexes of Co(II) and Ni(II) with pyridine-2,6-dicarboxylic acid have also been reported, where the metal ions are hexa-coordinated. researchgate.net

Table 2: Synthesis of Cobalt(II) and Nickel(II) Complexes

| Complex | Starting Materials | Coordination Environment |

| Co(2-Acpy)₂(H₂O)₂₂ | 2-acetylpyridine, Co(NO₃)₂ | Distorted octahedral |

| Ni(2-Acpy)₂(H₂O)₂₂ | 2-acetylpyridine, Ni(NO₃)₂ | Distorted octahedral |

| [Ni(C₄H₃NCH=N–(CH₂)₃–N=CHC₄H₃N)] | pyrrole-2-carboxaldehyde, 1,3-diaminopropane, NiCl₂ | Tetrahedrally distorted square-planar |

Data compiled from various studies. researchgate.netresearchgate.net

The coordination chemistry of zinc(II) and cadmium(II) with pyridine-based ligands is diverse, leading to the formation of mononuclear complexes, dimers, and coordination polymers. rsc.org For instance, the reaction of CdI₂ with 2-pyridyl aldoxime (2paoH) results in the mononuclear complex [CdI₂(2paoH)₂], where the 2paoH ligand acts as an N,N'-bidentate chelating ligand. mdpi.com In contrast, reactions with 3-pyridyl and 4-pyridyl aldoximes can lead to the formation of one-dimensional coordination polymers. mdpi.com

In complexes with 2-acetylpyridine, such as [Cd(2-Acpy)₂(NO₃)₂], the cadmium ion is eight-coordinate, with both the organic ligand and nitrate groups acting as bidentate chelators. researchgate.net The interaction of Zn(II) ions with 1,3-bis[bis(pyridin-2-ylmethyl)amino]propan-2-ol has been shown to form both mononuclear and dinuclear complexes depending on the metal-to-ligand ratio. nih.gov Furthermore, the reaction of zinc(II) or cadmium(II) acetate (B1210297) with 2-furoic acid and pyridine-based ligands like isonicotinamide (B137802) and 4-acetylpyridine (B144475) can yield a variety of structures, including dimers and coordination polymers. rsc.org

Table 3: Selected Zinc(II) and Cadmium(II) Complexes

| Complex | Metal Ion | Ligand(s) | Key Structural Feature |

| [CdI₂(2paoH)₂] | Cd(II) | 2-pyridyl aldoxime | Mononuclear, N,N'-bidentate chelation |

| [Cd(2-Acpy)₂(NO₃)₂] | Cd(II) | 2-acetylpyridine, Nitrate | Monomeric, eight-coordinate Cd(II) |

| [Zn(μ-2-FA)(2-FA)(Isn)₂]₂ | Zn(II) | 2-furoic acid, Isonicotinamide | Dimeric structure |

| [Cd(2-FA)₂(4-Acpy)₂(OH₂)] | Cd(II) | 2-furoic acid, 4-acetylpyridine, Water | Monomeric structure |

Data compiled from various studies. researchgate.netrsc.orgmdpi.com

Palladium(II) and platinum(II) complexes featuring pyridine-diamine ligands often exhibit a square planar geometry. nih.govrsc.org The ligands typically act as N,N-bidentate chelators, coordinating through the pyridine nitrogen and an imine or amine nitrogen. rsc.org For example, the reaction of Pd(II) and Pt(II) derivatives with 3-substituted 1-(2-pyridyl)-imidazo[1,5-a]pyridines results in complexes of the general formula [M(Lⁿ)(X)(Y)], where the ligand coordinates in a chelate fashion. rsc.org

The synthesis of these complexes often involves the reaction of a suitable metal precursor, such as K₂PtCl₄ or PdCl₂, with the desired pyridine-diamine ligand. westernsydney.edu.aumdpi.com In some cases, cyclometallation can occur, leading to the formation of (C^N)-cyclometallated complexes. mdpi.com The electronic spectra of these complexes in solvents like DMSO show transitions characteristic of the ligands and metal-to-ligand charge transfer bands. nih.gov

Table 4: Characterization of Palladium(II) and Platinum(II) Complexes

| Complex Type | Ligand Type | Geometry | Spectroscopic Features |

| [M(Lⁿ)(X)(Y)] (M=Pd, Pt) | 3-substituted 1-(2-pyridyl)-imidazo[1,5-a]pyridines | Square planar | IR, ¹H NMR |

| [Pt(PL)(AL)]²⁺ | Pyridine derivative (PL), Diaminocyclohexane (AL) | Square planar | ¹H, ¹⁹⁵Pt NMR |

| Cyclometallated Pd(II)/Pt(II) | N-(pyridine-2-yl) ureas | Square planar | HRMS, ¹H, ¹³C, ¹⁹⁵Pt NMR |

Data compiled from various studies. rsc.orgmdpi.commdpi.com

Gold(III) complexes are prone to reduction, making their synthesis challenging. rsc.org However, the use of chelating bidentate and pincer tridentate ligands plays a crucial role in stabilizing the Au(III) oxidation state. rsc.orgresearchgate.net Bidentate (P^N) and (C^N) ligands have been successfully employed to synthesize stable Au(III) complexes, which typically exhibit a square planar geometry. rsc.orgrsc.orgacs.org

The synthesis of (P^N) ligated Au(III)-azide complexes, for example, can be achieved in a two-step procedure. rsc.org First, a (P^N) gold chloride complex is treated with an aryl iodide in the presence of AgSbF₆ to generate an aryl Au(III) complex. rsc.org This is followed by a reaction with sodium azide (B81097) to yield the final Au(III)-azide complex. rsc.org X-ray diffraction analysis of these complexes confirms the square planar geometry, with the azide group positioned trans to the phosphine (B1218219) ligand. rsc.orgrsc.org

Table 5: Synthetic Strategy for (P^N) Gold(III)-Azide Complexes

| Step | Reagents | Intermediate/Product |

| 1 | (P^N)AuCl, Aryl iodide, AgSbF₆ | (P^N)Au(Aryl)Cl |

| 2 | (P^N)Au(Aryl)Cl, NaN₃ | (P^N)Au(Aryl)N₃ |

Based on a two-step synthetic procedure. rsc.org

Coordination Modes of Pyridine-Diamine Ligands

Ligands based on the 2-(pyridin-2-yl)propane-1,3-diamine scaffold can adopt various coordination modes depending on the metal ion, the presence of other ligands, and the reaction conditions. The most common mode is bidentate chelation through the pyridine nitrogen and one of the amine nitrogens, forming a stable five- or six-membered chelate ring.

In some cases, these ligands can act as bridging ligands, connecting two metal centers. For example, in polynuclear complexes, the ligand can coordinate to one metal center via the bidentate chelate mode while the second amine group coordinates to another metal ion.

Furthermore, if the ligand backbone is modified, for instance by introducing other donor groups, tridentate or even tetradentate coordination can be achieved. The flexibility of the propane (B168953) linker allows the donor atoms to position themselves to accommodate the geometric preferences of the metal ion. The coordination of 1,3-di(pyridin-2-yl)propane-1,3-dione, a related diketone, shows that it can be deprotonated and coordinate through its oxygen atoms, while the pyridyl nitrogens may or may not be involved in coordination. researchgate.net This highlights the versatility of pyridine-containing ligands in coordination chemistry.

Influence of Ligand Structure on Metal Ion Geometry

The geometry of a metal complex is intrinsically linked to the structure of the coordinating ligands. The denticity, flexibility, and steric bulk of the this compound-based ligands play a crucial role in dictating the final coordination geometry around the metal ion.

1 Square-Pyramidal Geometries

Square-pyramidal geometries are frequently observed in complexes with tetradentate Schiff base ligands derived from this compound. In these cases, the four donor atoms of the Schiff base ligand define the basal plane, and a fifth ligand, often a solvent molecule or a counter-ion, occupies the apical position.

A notable example is the copper(II) complex, [{N,N′-Bis[1-(pyridin-2-yl)ethylidene]propane-1,3-diamine}(thiocyanato-κN)copper(II)]BF4. nih.govnih.gov In this complex, the Cu(II) ion is five-coordinated by the four nitrogen atoms of the tetradentate Schiff base and one nitrogen atom from a thiocyanate (B1210189) ligand, resulting in a square-pyramidal CuN5 coordination geometry. nih.govnih.govresearchgate.net The flexibility of the propane linker in the ligand backbone allows for the formation of a stable square-pyramidal structure.

| Parameter | Value |

|---|---|

| Cu—N(pyridyl) (Å) | 2.01 - 2.03 |

| Cu—N(imine) (Å) | 1.96 - 1.98 |

| Cu—N(thiocyanate) (Å) | 2.25 |

| N(pyridyl)—Cu—N(imine) (°) | 81 - 83 |

| N(imine)—Cu—N(imine) (°) | 95 - 97 |

2 Distorted Octahedral Geometries

When this compound-based ligands act as hexadentate or pentadentate chelators, the resulting metal complexes often adopt a distorted octahedral geometry. The six-coordinate environment is formed by the donor atoms of the ligand, and in the case of pentadentate coordination, an additional monodentate ligand.

For instance, a cobalt(III) complex with a hexadentate ligand derived from N,N'-bis(2-pyridylmethyl)-1,3-diaminopropane-N,N'-diacetate exhibits a distorted octahedral geometry with an N4O2 donor set. illinoisstate.edu The distortion from ideal octahedral geometry arises from the constraints imposed by the chelate rings of the ligand. Similarly, iron(II) complexes with pentadentate pyridyl/quinoline ligands can adopt a distorted octahedral geometry with a solvent molecule or an anion in the sixth coordination site. lu.se The degree of distortion is influenced by the bite angles of the chelate rings and the steric interactions between the ligand components. aalto.fi

| Angle | Ideal Octahedral (°) | Distorted Octahedral (°) |

|---|---|---|

| cis L-M-L | 90 | 75 - 105 |

| trans L-M-L | 180 | 160 - 180 |

Square Planar Geometries

The this compound ligand and its derivatives, which typically act as tetradentate N-donors, can form square planar complexes, particularly with metal ions that favor this geometry, such as d⁸ metals like Nickel(II) and Palladium(II). wikipedia.org The geometry is often not perfectly planar but can be distorted.

A notable example involves a Schiff base ligand synthesized from the condensation of pyrrole-2-carboxaldehyde and 1,3-diaminopropane, an analogue of the title compound. The resulting nickel(II) complex, [Ni(C₄H₃NCH=N–(CH₂)₃–N=CHC₄H₃N)], features a discrete mononuclear nickel center with a tetrahedrally distorted square-planar N₄ environment. researchgate.net Similarly, polydentate Schiff bases derived from 1,3-diaminopropane have been shown to form square planar complexes with nickel(II). researchgate.net While homoleptic square planar complexes of the type [M(py)₄]ⁿ⁺ are known for Pd(II), Pt(II), and Au(III), mixed-ligand systems are more common. wikipedia.org The formation of a square planar versus a tetrahedral geometry with Ni(II) can sometimes be influenced by the specific substituents on the pyridine ligand and the reaction conditions. wikipedia.org

| Metal Ion | Ligand System | Geometry | Research Finding |

| Ni(II) | Schiff base from pyrrole-2-carboxaldehyde and 1,3-diaminopropane | Tetrahedrally distorted square-planar | Forms a discrete mononuclear complex with an N₄ coordination environment. researchgate.net |

| Pd(II), Pt(II) | Pyridine (py) | Square Planar | Can form homoleptic complexes of the type [M(py)₄]²⁺. wikipedia.org |

| Ni(II) | 3-picoline | Square Planar / Tetrahedral | Can form two isomers: a yellow, diamagnetic square planar complex and a blue, paramagnetic tetrahedral complex. wikipedia.org |

Tetrahedral Geometries

Tetrahedral coordination is another possible geometry for metal complexes involving pyridine-based ligands, especially with metal ions like Mn(II), Co(II), and some Ni(II) and Cu(I) species. wikipedia.org For instance, Mn(II) and Co(II) are known to form tetrahedral complexes of the general formula MCl₂py₂, where 'py' stands for pyridine. wikipedia.org

While specific examples with the this compound ligand are not extensively documented, related structures demonstrate this geometric preference. A complex of mercury, [Hg(dipyr)(sac)₂], where 'dipyr' is dipyridylamine, adopts an approximately tetrahedral geometry, with the metal coordinated to a bidentate dipyridylamine ligand and two N-bonded saccharinate groups. researchgate.net The formation of tetrahedral vs. octahedral complexes with the same metal and ligand can depend on reaction conditions. wikipedia.org

| Metal Ion | Ligand System | Geometry | Research Finding |

| Mn(II), Co(II) | Pyridine (py) and Chloride | Tetrahedral | Form complexes with the general formula MCl₂py₂. wikipedia.org |

| Hg(II) | Dipyridylamine (dipyr) and Saccharinate (sac) | Approximately Tetrahedral | The metal center is coordinated to one bidentate dipyr ligand and two N-bonded sac groups. researchgate.net |

| Cu(I) | Pyridine (py) | Not specified, but implied tetrahedral | Cu(I) complexes with pyridine have been synthesized and studied. jscimedcentral.com |

Dodecahedral Coordination Environments

The dodecahedral molecular geometry is a shape for compounds where eight ligands are arranged around a central atom, defining the vertices of a snub disphenoid. wikipedia.org This coordination environment, while less common than octahedral, is one of the three principal shapes for octacoordinate transition metal complexes. wikipedia.org

Research has shown that pyridine-containing ligands can successfully form complexes with this high coordination number. In a significant finding, the reactivity of 2,3-pyridine-dicarboxylic acid and 2,5-pyridine-dicarboxylic acid with a niobium(IV) precursor led to the isolation of four different mononuclear coordination complexes. nih.gov In each of these complexes, the niobium(IV) center is eightfold coordinated to four oxygen atoms from the deprotonated carboxylate groups and four nitrogen atoms from the pyridine moieties of the ligands. nih.gov This arrangement results in a distinct dodecahedral [NbO₄N₄] coordination environment. nih.gov

| Metal Ion | Ligand System | Geometry | Research Finding |

| Nb(IV) | 2,3-Pyridine-dicarboxylic acid (Quinolinic acid) | Dodecahedral | Forms a mononuclear complex with an eight-coordinate [NbO₄N₄] environment. nih.gov |

| Nb(IV) | 2,5-Pyridine-dicarboxylic acid (Isocinchomeronic acid) | Dodecahedral | Also forms a mononuclear complex with an eight-coordinate [NbO₄N₄] environment. nih.gov |

Formation of Mononuclear and Polynuclear Metal Complexes

Ligands based on the this compound framework are versatile and can lead to the formation of both simple mononuclear complexes (containing a single metal center) and more complex polynuclear structures (containing multiple metal centers). The final structure is often influenced by the specific ligand, the metal ion, and the presence of other coordinating species like anions or solvent molecules.

Mononuclear Complexes: Mononuclear complexes are frequently formed, especially when the ligand can satisfy the coordination sphere of a single metal ion. For example, a Schiff base created from 2-acetylpyridine and propane-1,3-diamine reacts with copper(II) to form a mononuclear complex cation. researchgate.net In this structure, the Cu(II) atom is five-coordinated by the four nitrogen atoms of the Schiff base ligand and one nitrogen from a thiocyanate ligand, resulting in a square-pyramidal geometry. researchgate.net Similarly, mononuclear complexes of Mn(II), Co(II), and Ni(II) have been synthesized using a hexadentate nitrogen donor Schiff's base ligand derived from 2,6-diaminopyridine (B39239). researchgate.net

Polynuclear Complexes: The same class of ligands demonstrates a strong tendency to form polynuclear assemblies. The pyridine nitrogen and the flexible diamine backbone can bridge multiple metal centers. A potentially pentadentate ligand, 2,6-bis[N-(2′-pyridylmethyl)carbamyl]pyridine, shows a remarkable inclination to form robust double helical polynuclear complexes, including a dinuclear Cu(II) complex [Cu₂L¹₂], a trinuclear Ni(II) complex [Ni₃(L¹)₂(OAc)₂(MeOH)₂], and even a tetranuclear complex [Cu₄(L¹)₂(dipic)₂(OH₂)₂]. rsc.org The formation of various multinuclear iron(III) complexes, from dinuclear {Fe₂} to trinuclear {Fe₃} and hexanuclear {Fe₆} cores, was shown to be dependent on the choice of auxiliary pseudohalide ions when using the N-(2-pyridylmethyl)iminodipropanol ligand. researchgate.net

| Complex Type | Metal Ion(s) | Ligand System | Key Structural Feature |

| Mononuclear | Cu(II) | Schiff base from 2-acetylpyridine and propane-1,3-diamine | Five-coordinate, square-pyramidal Cu(II) center. researchgate.net |

| Mononuclear | Mn(II), Co(II), Ni(II) | Schiff base from 2,6-diaminopyridine and glutarimide | Forms mononuclear complexes with octahedral (Mn, Co, Ni) or tetragonal (Cu) geometry. researchgate.net |

| Polynuclear (Dinuclear) | Cu(II) | 2,6-bis[N-(2′-pyridylmethyl)carbamyl]pyridine | Forms a double helical dinuclear complex, [Cu₂L¹₂]. rsc.org |

| Polynuclear (Trinuclear) | Ni(II) | 2,6-bis[N-(2′-pyridylmethyl)carbamyl]pyridine | Forms a double helical trinuclear complex, [Ni₃(L¹)₂(OAc)₂(MeOH)₂]. rsc.org |

| Polynuclear (Hexanuclear) | Fe(III) | N-(2-pyridylmethyl)iminodipropanol | Forms a {Fe₆(µ₄-O)₂(µ₂-OCH₃)₂(η²-OAc)₂(µ₂-Opropoxo)₄} core. researchgate.net |

Advanced Structural Characterization of Complexes Featuring 2 Pyridin 2 Yl Propane 1,3 Diamine Ligands

Spectroscopic Analysis

Spectroscopic techniques are pivotal in determining the coordination mode of the 2-(Pyridin-2-yl)propane-1,3-diamine ligand and the electronic structure of the resulting metal complexes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental tool for characterizing complexes of this compound. By comparing the IR spectra of the free ligand with its metal complexes, key insights into the coordination of the ligand can be obtained. For instance, in palladium(II) complexes, the chelated form of the ligand can be confirmed by the presence of symmetric and asymmetric stretches corresponding to the N-Pd-N bonds, which appear at approximately 585 cm⁻¹ and 629 cm⁻¹, respectively. semanticscholar.org Furthermore, shifts in the vibrational frequencies of the pyridine (B92270) ring and the amine groups upon complexation provide direct evidence of their involvement in bonding to the metal center. For example, a shift in the P-Ph band in 1,3-bis(diphenylphosphino)propane (B126693) complexes to a lower wavenumber indicates the participation of this group in the coordination. nih.gov

| Complex | ν(N-H) | Pyridine Ring Vibrations | ν(M-N) |

|---|---|---|---|

| [Pd(C₈H₁₃N₃)Cl₂] | ~3200-3400 (broad) | ~1600, ~1440 | 585, 629 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within the metal complexes. The spectra of complexes of this compound typically exhibit bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions. For example, copper(II) complexes with related ligands often show a broad d-d transition band in the visible region, indicative of the coordination geometry around the copper(II) ion. researchgate.net In some cases, the interaction of a ligand with a metal ion can cause a noticeable shift in the absorption maxima. For instance, the interaction of a dibenzaldehyde ligand with Pb(II) ions resulted in a blue shift from 327 nm to 318 nm. researchgate.net The position and intensity of these bands are sensitive to the metal ion, its oxidation state, and the coordination environment.

| Complex | λmax (nm) | Assignment |

|---|---|---|

| [Cu(L)Cl₂] (L = related diamine ligand) | ~556 | d-d transition (²B₁g → ²A₁g) |

| [Ni(L)(NO₃)₂] (L = related diamine ligand) | ~450-500 | LL'CT |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of diamagnetic complexes in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the this compound ligand upon coordination. najah.edu Downfield shifts of the proton signals of the pyridine ring and the aliphatic chain upon complexation are indicative of the coordination of the nitrogen atoms to the metal center. nih.gov For palladium(II) complexes with pyridine-containing ligands, downfield shifts in the ¹H NMR signals upon coordination are observed, reflecting changes in the ligand's basicity. nih.gov Furthermore, the simplicity of ³¹P{¹H} NMR spectra in some ruthenium(II) complexes, showing a singlet, suggests that the phosphine (B1218219) groups are chemically equivalent in solution. najah.edu

| Proton | Free Ligand | Complex |

|---|---|---|

| Pyridine-H6 | ~8.5 | Shifted downfield |

| CH₂ (adjacent to pyridine) | ~2.8 | Shifted downfield |

| CH (methine) | ~3.2 | Shifted downfield |

| CH₂ (amine) | ~2.9 | Shifted downfield |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying paramagnetic complexes, such as those of copper(II). The EPR spectrum provides information about the electronic ground state and the geometry of the complex. sci-hub.se For copper(II) complexes, the g-tensor values can distinguish between different coordination geometries. sci-hub.se For instance, an axial spectrum with g|| > g⊥ > 2.0023 is characteristic of an elongated octahedral or square-pyramidal geometry with a d(x²-y²) ground state. sci-hub.se The hyperfine coupling to the copper nucleus further informs on the nature of the metal-ligand bond. ethz.ch

| Parameter | Value |

|---|---|

| g|| | > 2.2 |

| g⊥ | ~2.05 |

| A|| (G) | ~150-200 |

Mass Spectrometry (MS, ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for confirming the formation of metal complexes and determining their composition. mdpi.com The mass spectra of complexes featuring this compound ligands typically show peaks corresponding to the molecular ion of the complex or fragments resulting from the loss of labile ligands. nih.gov For instance, in palladium(II) complexes, isotopically resolved peaks for species like [M + Na]⁺, [M – NO₃]⁺, and [M – 2NO₃]²⁺ can be observed, which unambiguously establish the molecularity of the complexes. nih.gov

Diffraction-Based Characterization

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| M-N(pyridine) bond length (Å) | ~2.0-2.2 |

| M-N(amine) bond length (Å) | ~2.0-2.2 |

| N(pyridine)-M-N(amine) angle (°) | ~90 |

Single-Crystal X-ray Diffraction (s-XRD) for Molecular Structure Elucidation

No published single-crystal X-ray diffraction data for complexes of this compound could be located. This technique is essential for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing definitive information on bond lengths, bond angles, coordination geometry of the metal center, and intermolecular interactions.

Powder X-ray Diffraction (PXRD) for Bulk Material Analysis

There is no available information on the powder X-ray diffraction analysis of any bulk materials containing complexes of this compound. PXRD is crucial for confirming the phase purity of a synthesized crystalline compound and for identifying new crystalline phases.

Microscopic and Thermal Analysis Techniques

Transmission Electron Microscopy (TEM)

No studies utilizing transmission electron microscopy to characterize the morphology or nanostructure of this compound complexes have been found. TEM analysis provides high-resolution imaging of materials at the nanoscale.

Thermogravimetric Analysis (TG-DTG)

Thermogravimetric analysis data for complexes of this compound are not available in the reviewed literature. TG-DTG is used to study the thermal stability and decomposition behavior of compounds, providing insights into their composition and the presence of solvent molecules.

Catalytic Applications of Metal Complexes with 2 Pyridin 2 Yl Propane 1,3 Diamine Derivatives

Catalytic System Design and Reusability

Homogeneous and Heterogeneous Catalysis

The design of catalytic systems utilizing metal complexes of 2-(pyridin-2-yl)propane-1,3-diamine and its derivatives can be approached through either homogeneous or heterogeneous catalysis.

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically dissolved in a solvent. mdpi.com This offers advantages such as high activity and selectivity due to the well-defined nature and accessibility of the catalytic sites on a molecular level. mdpi.com For instance, palladium(II) complexes with various pyridyl ligands have been used as homogeneous catalysts or precatalysts in reactions like Suzuki-Miyaura and Heck cross-coupling, demonstrating high efficiency. nih.govresearchgate.net Similarly, (pyridyl)benzoazole palladium(II) complexes act as effective homogeneous catalysts for the hydrogenation of alkenes and alkynes. rsc.org The primary drawback of homogeneous catalysis is the difficulty in separating the catalyst from the product mixture, which can lead to product contamination and complicates catalyst recovery and reuse. mdpi.com

Heterogeneous catalysis , conversely, uses a catalyst that exists in a different phase from the reactants. mdpi.com A common strategy is to immobilize a molecular catalyst, like a palladium complex, onto a solid support. mdpi.com This approach facilitates easy separation of the catalyst from the reaction medium through simple methods like filtration, which is crucial for industrial applications to reduce costs and waste. mdpi.com The Pd-complex supported on Vulcan carbon for methane (B114726) oxidation is an example of a heterogenized molecular catalyst. nih.govsemanticscholar.org While offering superior reusability, heterogeneous catalysts can sometimes exhibit lower activity compared to their homogeneous counterparts if active sites become less accessible.

Catalyst Stability and Reusability

Catalyst stability and the potential for reuse are critical factors for the development of sustainable and economically viable chemical processes. mdpi.com The stability of a catalyst, such as a palladium complex of a this compound derivative, determines its lifespan and effectiveness over multiple reaction cycles.

Catalyst deactivation can occur through various mechanisms. In some palladium-catalyzed reactions, the catalyst can leach from its support or decompose. mdpi.com For instance, in studies of rhodium catalysts on carbon and alumina (B75360) supports used for hydrogenation, a decrease in activity was observed over multiple uses. mdpi.com This deactivation was linked to changes in the catalyst's physical properties, such as a decrease in the concentration of acidic centers on the support material. mdpi.com

Influence of Ligand Architecture on Catalytic Activity

The architecture of the ligand, in this case, derivatives of this compound, has a profound impact on the catalytic activity of the resulting metal complex. The electronic and steric properties of the ligand directly influence the physicochemical properties of the metal center, which in turn dictates its catalytic performance. nih.gov

The introduction of electron-donating or electron-withdrawing groups onto the pyridine (B92270) ring of the ligand can significantly alter the electron density at the metal center. nih.gov A study on various 4-substituted pyridine ligands complexed with Pd(II) found that such functionalization resulted in significant changes in the physicochemical properties of the coordination compounds. nih.gov For certain reactions, an increase in catalytic activity was observed when more basic ligands (containing electron-donating groups) were used. nih.gov

Steric effects also play a crucial role. The size and arrangement of substituents on the ligand can control substrate access to the catalytic site and influence the stability of reaction intermediates. Palladium(II) complexes of 2-methyl-2-pyridin-2-yl-1,3-bis(diphenylphosphino)propane, a related ligand structure, were found to be highly active for the room-temperature copolymerization of ethene and carbon monoxide, markedly more so than systems based on similar ligands without the pyridyl group. researchgate.netsahmri.org.au This highlights how subtle changes in the ligand backbone can lead to significant differences in catalytic behavior. Furthermore, the choice of ligand can impact the stability of the catalyst and the extent of metal leaching into the product, with more stable complexes leading to lower product contamination. mdpi.com Therefore, the rational design of the ligand architecture is a powerful tool for tuning and optimizing the activity, selectivity, and stability of a catalyst.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of a molecule's electronic and geometric properties. For the pyridin-diamine family of ligands, DFT is employed to provide insights that are critical for predicting their chemical reactivity and coordination behavior with metal ions. cardiff.ac.uk

DFT calculations are instrumental in mapping the electronic landscape of a molecule. By calculating the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), scientists can determine key electronic properties. The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability.

Table 1: Illustrative Electronic Properties Determined by DFT for a Pyridin-Diamine Type Ligand

| Property | Description | Typical Predicted Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.0 to -5.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.5 to -1.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 4.0 to 4.5 eV |

| Dipole Moment | A measure of the net molecular polarity. | 2.5 to 3.5 Debye |

Note: These values are illustrative and based on findings for structurally similar ligands.

A primary application of DFT is the determination of a molecule's most stable three-dimensional shape through geometry optimization. This process calculates the lowest energy conformation of the ligand and its corresponding metal complexes. The resulting data includes precise bond lengths, bond angles, and dihedral angles.

In studies of related titanium and aluminum complexes with Salen-type ligands containing pyridyl donors, these optimized geometries are crucial for understanding the steric and electronic environment around the metal center. cardiff.ac.uk The accuracy of these theoretical models is typically validated by comparing the calculated structural parameters with experimental data obtained from single-crystal X-ray diffraction, which provides the definitive solid-state structure. cardiff.ac.uk This correlation between theoretical and experimental results confirms the reliability of the computational method for predicting the structures of new, yet-to-be-synthesized complexes.

Molecular Modeling Studies for Catalyst Design

The 2-(Pyridin-2-yl)propane-1,3-diamine structure is a promising scaffold for designing catalysts. The three nitrogen atoms (two amine, one pyridine) can act as a tridentate ligand, binding to a metal center to form a stable complex. Molecular modeling and DFT calculations are essential in this design process.

Studies on related systems, such as titanium complexes used in ring-opening polymerization, show that the ligand's structure directly impacts catalytic activity. cardiff.ac.ukcardiff.ac.uk For instance, the flexibility of the propane (B168953) backbone and the coordinating ability of the pyridyl group can be computationally modeled to predict how they will influence the catalytic cycle. Preliminary DFT calculations on hypothetical aluminum-alkoxide complexes suggest that a pendant pyridyl donor on one ligand could coordinate to an adjacent metal center, potentially enhancing reactivity. cardiff.ac.uk This predictive power allows researchers to rationally design ligands to achieve specific catalytic properties, such as high activity and selectivity, before undertaking extensive laboratory synthesis. researchgate.net

Analysis of Intermolecular Interactions in Crystal Structures

The way molecules pack together in a solid state, governed by intermolecular forces, determines the material's bulk properties. Understanding these interactions is vital for crystal engineering.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. The surface is mapped with properties that highlight close contacts between neighboring molecules, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions.

For compounds containing pyridine (B92270) rings and amine groups, Hirshfeld analysis typically reveals a network of intermolecular hydrogen bonds (e.g., N-H···N or C-H···N) that play a dominant role in stabilizing the crystal lattice. A "fingerprint plot" is generated from the Hirshfeld surface, which decomposes the complex network of interactions into distinct contributions, showing the percentage of the surface involved in each type of contact. This allows for a quantitative assessment of the forces that provide stability to the crystal structure.

Table 2: Illustrative Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Heterocyclic Compound

| Contact Type | Description | Typical Surface Area Contribution |

|---|---|---|

| H···H | Interactions between hydrogen atoms. | 40 - 50% |

| C···H / H···C | Interactions involving carbon and hydrogen atoms. | 20 - 25% |

| N···H / H···N | Hydrogen bonds involving nitrogen atoms. | 10 - 15% |

| O···H / H···O | Hydrogen bonds involving oxygen atoms (if present). | 5 - 10% |

| C···C | π-π stacking interactions between aromatic rings. | 3 - 7% |

Note: This table provides representative data to illustrate the type of information obtained from Hirshfeld surface analysis for compounds with similar functional groups.

Applications in Materials Science

Polymer Synthesis and Modification

The presence of two primary amine groups makes 2-(pyridin-2-yl)propane-1,3-diamine a suitable monomer for step-growth polymerization, enabling its incorporation into the main chain of various polymers.

Diamines are fundamental building blocks for the synthesis of polyamides and polyurethanes through reactions with dicarboxylic acids (or their derivatives) and diisocyanates, respectively. nih.govsigmaaldrich.com The general structure of this compound allows for its participation in these polymerization reactions. For instance, the synthesis of polyamides can be achieved through various methods, including the catalytic dehydrogenation of diols and diamines. nih.gov Similarly, poly(urethane-urea)s can be synthesized by reacting a polyurethane prepolymer with diamines like 1,2-diaminopropane (B80664) or 1,3-diaminopropane (B46017). semnan.ac.ir

The incorporation of a pyridine (B92270) moiety into the polymer backbone is expected to impart specific properties. Research on other pyridine-containing polymers has shown that the pyridine ring can enhance thermal stability, mechanical properties, and solubility in organic solvents. researchgate.net For example, polyimides synthesized from 2,6-diaminopyridine (B39239) have demonstrated high glass transition temperatures (Tg) ranging from 252–296°C and good film-forming ability. researchgate.net

Table 1: Comparison of Diamines Used in Polymer Synthesis

| Diamine | Polymer Type | Key Findings |

| 1,2-Diaminopropane | Poly(urethane-urea) | Used as a chain extender in the synthesis of poly(urethane-urea)s, influencing the thermal and mechanical properties of the final polymer. semnan.ac.ir |

| 1,3-Diaminopropane | Polyamide, Poly(urethane-urea) | A versatile building block for various polymers. nih.govwikipedia.org In poly(urethane-urea)s, it can affect the degree of crystallinity and flexibility of the copolymer. semnan.ac.ir |

| 2,2-Dimethyl-1,3-propanediamine (B1293695) | Polyamide, Polyurethane | Utilized as a diamine component to produce high-performance polymeric materials with enhanced mechanical properties and thermal stability. sigmaaldrich.com |

| 2,6-Diaminopyridine | Polyimide | Incorporation of the pyridine group into the polymer main chain has been shown to improve the chemical, mechanical, and thermal stability of the resulting polyimides. researchgate.net |

This table presents data for analogous compounds to infer the potential of this compound in polymer synthesis.

Functional Materials Development

The functional pyridine group in this compound opens up possibilities for its use in the development of various functional materials.

While no direct studies have been performed using this compound in electrolyte membrane reactors, research on structurally similar compounds suggests this as a potential application. For example, a palladium(II) complex with cis-[6-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine] has been investigated for use in electrolyte membrane reactors for the partial oxidation of methane (B114726). acs.org The pyridine-containing ligand plays a crucial role in the catalytic activity of the complex. acs.org This suggests that polymers or coordination compounds derived from this compound could potentially be integrated into membrane electrode assemblies to facilitate specific chemical reactions.

The development of advanced energy storage systems, such as lithium-ion batteries, is an active area of research. Organic materials are being explored as potential electrode materials due to their low cost, environmental friendliness, and structural diversity. bohrium.comresearchgate.net Pyridine-containing compounds have been investigated for this purpose. For instance, dilithium (B8592608) pyridine-2,5-dicarboxylate (B1236617) has been studied as a potential anode material for Li-ion batteries, demonstrating good capacity and rate performance. bohrium.comresearchgate.net The nitrogen atom in the pyridine ring can participate in the coordination of lithium ions, which is a key mechanism for energy storage in these materials. researchgate.net Although this compound is a dicarboxylate and not a diamine, it highlights the potential of the pyridine moiety in anode materials. Therefore, polymers or composites containing this compound could be explored for their electrochemical properties and potential application in energy storage devices.

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. Diamines are sometimes used as crosslinking agents in the formation of hydrogels. For example, 2,2-dimethyl-1,3-propanediamine has been suggested for use in creating hydrogels for biomedical applications. sigmaaldrich.com The ability of the pyridine nitrogen in this compound to participate in hydrogen bonding could potentially contribute to the swelling behavior and mechanical properties of a hydrogel network. The pH-responsive nature of the pyridine ring could also be exploited to create "smart" hydrogels that change their properties in response to changes in pH. However, no specific research has been published on the use of this compound in hydrogel formation.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(Pyridin-2-yl)propane-1,3-diamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is synthesized via enzymatic desymmetrization or click chemistry. For instance, enzymatic alkoxycarbonylation of propane-1,3-diamine derivatives using Amano PS lipase in 2-methyl-THF at 30°C achieves moderate enantiomeric excess (82% ee), which can be improved to 88% via crystallization as a tartrate salt . Alternatively, copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by HCl deprotection yields triazole-functionalized derivatives in >95% yield . Optimization involves solvent selection (e.g., 2-Me-THF for eco-friendly processing) and enzyme screening for stereoselective reactions.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound and its derivatives?

- Methodological Answer : Use FT-IR and Raman spectroscopy to identify amine and pyridyl stretching modes (e.g., N–H bends at ~1600 cm⁻¹, C=N stretches at ~1500 cm⁻¹) . NMR (¹H/¹³C) resolves proton environments, such as diamino and pyridyl protons. Single-crystal X-ray diffraction (employing SHELXL for refinement) confirms molecular geometry and hydrogen-bonding networks, as demonstrated for cadmium complexes of related ligands . For ambiguous cases, combine elemental analysis with mass spectrometry to verify purity.

Advanced Research Questions

Q. How can researchers design and optimize metal complexes using this compound as a ligand, and what factors influence their coordination geometry?

- Methodological Answer : The ligand's tetradentate nature allows coordination via pyridyl N and amine groups. For example, cadmium(II) complexes adopt distorted octahedral geometries with N–H···I hydrogen bonds stabilizing the crystal lattice . To tune geometry, vary reaction stoichiometry (e.g., 2:1 ligand-to-metal ratio) or introduce steric hindrance via substituents. Microwave-assisted synthesis accelerates complexation . Computational modeling (DFT) predicts electronic effects of substituents on metal-ligand bond strength .

Q. What strategies resolve contradictions in stereoselective synthesis outcomes, such as inconsistent enantiomeric excess (ee) values?

- Methodological Answer : Discrepancies in ee values (e.g., 82% vs. 88% after crystallization ) arise from kinetic vs. thermodynamic control. Use chiral HPLC to monitor reaction progress and identify intermediates. Employ crystallization-induced dynamic resolution (CIDR) to enhance optical purity. For enzymatic reactions, optimize temperature (30–40°C) and solvent polarity to stabilize enzyme-substrate interactions .

Q. How can computational methods enhance the design of this compound-based ligands for catalytic or pharmaceutical applications?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals to predict redox activity and binding affinities. For instance, triazole-functionalized derivatives (e.g., ptpd) show enhanced π-backbonding with platinum(II) centers, improving catalytic activity in click reactions . Molecular docking simulations assess ligand-receptor interactions for drug design, focusing on hydrogen-bonding and steric complementarity.

Q. What challenges arise in crystallographic refinement of metal-ligand complexes, and how can SHELX tools address them?

- Methodological Answer : Twinned data or weak diffraction (common with flexible ligands) complicates refinement. Use SHELXD for structure solution via dual-space methods and SHELXL for least-squares refinement with restraints on bond lengths/angles . For high-resolution data, apply anisotropic displacement parameters. Validate hydrogen-bond networks using SHELXPRO's graphical interface .

Q. How do steric and electronic modifications of this compound impact its utility in asymmetric catalysis?

- Methodological Answer : Substituents on the pyridyl ring (e.g., methyl, nitro groups) alter electron density and steric bulk. For example, 2-methylbenzyl derivatives improve lipase selectivity in desymmetrization . Introduce electron-withdrawing groups (e.g., -NO₂) to enhance metal-ligand charge transfer in catalytic cycles. Kinetic studies (e.g., Eyring plots) quantify steric effects on reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.